2-(aminooxy)acetic acid hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(aminooxy)acetic acid hydrochloride can be synthesized through the reaction of O-carboxymethylacetone oxime with hydrochloric acid. The process involves the following steps :
Formation of Acetone Carboxymethoxime: Bromoacetic acid is neutralized with sodium hydroxide in the presence of acetoxime, followed by extraction with ether and acidification with hydrochloric acid.
Formation of Carboxymethoxyamine Hemihydrochloride: The crude acetone carboxymethoxime is dissolved in benzene, filtered, and reacted with hydrochloric acid. The solution is then concentrated and crystallized to obtain carboxymethoxyamine hemihydrochloride.
Industrial Production Methods
The industrial production of carboxymethoxyamine hemihydrochloride follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(aminooxy)acetic acid hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form oximes.
Inhibition Reactions: It acts as a potent inhibitor of pyridoxal 5’-phosphate-dependent β-lyases.
Common Reagents and Conditions
Reagents: Aldehydes, ketones, hydrochloric acid.
Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.
Major Products Formed
Scientific Research Applications
2-(aminooxy)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of oximes and other organic compounds.
Biology: Acts as an inhibitor of enzymes involved in amino acid metabolism.
Medicine: Investigated for its potential therapeutic effects due to its enzyme inhibition properties.
Industry: Utilized in the production of chemical intermediates and other industrial applications.
Mechanism of Action
2-(aminooxy)acetic acid hydrochloride exerts its effects by inhibiting pyridoxal 5’-phosphate-dependent β-lyases. This inhibition disrupts the normal function of these enzymes, affecting amino acid metabolism and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (Aminooxy)acetic acid hemihydrochloride
- Hydroxylamine-O-acetic acid hemihydrochloride
Uniqueness
2-(aminooxy)acetic acid hydrochloride is unique due to its dual functionality as a reactant in organic synthesis and as an enzyme inhibitor. This dual role makes it valuable in both chemical and biochemical research .
Biological Activity
2-(Aminooxy)acetic acid hydrochloride, commonly known as aminooxyacetic acid (AOAA), is a potent inhibitor of the enzyme 4-aminobutyrate aminotransferase (GABA-T). This compound has garnered attention for its ability to modulate gamma-aminobutyric acid (GABA) levels in the brain, making it a subject of interest in various neurological and therapeutic contexts.
AOAA functions primarily as a GABA-T inhibitor , which leads to increased GABA concentrations in neuronal tissues. By inhibiting GABA-T, AOAA prevents the breakdown of GABA, thus enhancing its availability. This mechanism is crucial for understanding its potential therapeutic applications, particularly in conditions characterized by GABA deficiency, such as epilepsy and Huntington's disease .
Neurochemical Impact
- Inhibition of GABA-T : AOAA exhibits a Ki value of approximately 9.16 µM for GABA-T, effectively increasing GABA levels across various brain regions in animal models .
- Cystathionine β-Synthase Inhibition : It also inhibits cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), with IC50 values of 8.5 µM and 1.1 µM respectively, which may contribute to its neurotoxic effects at higher concentrations .
Clinical Implications
- Huntington's Disease : AOAA was investigated in clinical trials for Huntington's disease due to its ability to elevate GABA levels. However, patients experienced significant side effects including drowsiness and seizures, leading to limited clinical utility .
- Tinnitus Treatment : Some studies indicated that AOAA may reduce tinnitus severity in about 20% of patients; however, side effects were prevalent, making it an unsuitable treatment option .
Study on Breast Cancer
A recent study explored the synergistic effects of AOAA combined with β-lapachone in breast cancer cell lines. The combination was found to enhance the metabolic perturbation induced by β-lapachone, suggesting that AOAA could play a role in cancer therapy by disrupting metabolic pathways essential for tumor growth .
Neurotoxicity Evaluation
Research has shown that high doses of AOAA can lead to excitotoxic lesions similar to those seen in Huntington's disease models. This neurotoxicity is attributed to impaired mitochondrial function and energy metabolism caused by the inhibition of key metabolic pathways .
Summary of Biological Activities
Activity | Description |
---|---|
GABA-T Inhibition | Increases GABA levels; potential therapeutic for epilepsy and anxiety disorders. |
Neurotoxicity | High doses can cause excitotoxic lesions; caution needed in dosing. |
Antitumor Activity | Synergistic effects with β-lapachone in breast cancer cell lines. |
Tinnitus Management | Mild reduction in symptoms observed; significant side effects reported. |
Properties
IUPAC Name |
2-aminooxyacetic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3.ClH/c3-6-1-2(4)5;/h1,3H2,(H,4,5);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMIEQPWCAPGKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ON.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>16.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57265700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2921-14-4 | |
Record name | Carboxymethoxylamine hemihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2921-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxymethoxylamine hemihydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carboxymethoxylamine hemihydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carboxymethoxylamine hemihydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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